BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis of 3-
(Bromomethyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-(Bromomethyl)benzamide

Cat. No.: B1330484

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
(Bromomethyl)benzamide, a key intermediate in organic synthesis and drug discovery. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-(Bromomethyl)benzamide. It
is important to note that while the Mass Spectrometry data is based on experimental findings,
the NMR and IR data are predicted based on the analysis of its chemical structure and
comparison with similar compounds, as explicit experimental spectra for this specific compound
are not widely available in the literature.

Table 1: Predicted 'H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aromatic protons (H-
~79-74 Multiplet 4H
2, H-4, H-5, H-6)
] Amide protons (-
~ 7.5 (broad) Singlet 2H
CONHz)
) Bromomethyl protons
~45 Singlet 2H

(-CH2Br)

Note: The chemical shift of the amide protons can vary depending on the solvent and

concentration.

. 1 13

Chemical Shift (6) ppm

Assignment

~ 168 Carbonyl carbon (C=0)

~138 Aromatic carbon (C-3)

~134 Aromatic carbon (C-1)

~131 Aromatic carbon (C-5)

~129 Aromatic carbon (C-6)

~128 Aromatic carbon (C-4)

~ 127 Aromatic carbon (C-2)

~32 Bromomethyl carbon (-CH2Br)

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

3350 - 3180 Strong, Broad N-H stretch (Amide)
3060 Medium Aromatic C-H stretch
1660 Strong C=0 stretch (Amide I)
1620 Medium N-H bend (Amide II)
1480, 1430 Medium Aromatic C=C stretch
1210 Medium C-N stretch

680 Strong C-Br stretch

Table 4: Mass Spectrometry Data

The mass spectrum of 3-(Bromomethyl)benzamide shows a molecular ion peak and several

characteristic fragment ions. The presence of bromine is indicated by the isotopic pattern of

bromine-containing fragments (°Br and 8Br in approximately a 1:1 ratio).

m/z Relative Intensity Assignment
213/215 Moderate [M]*, Molecular ion
134 High M- Br]*

106 Moderate [C7HeO]*

89 High [C7Hs]*

77 Moderate [CeHs]*

44 High [CONHz]*

Note: The m/z values correspond to the major isotope. The presence of the bromine isotope

pattern is expected for fragments containing bromine.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Weigh approximately 10-20 mg of 3-(Bromomethyl)benzamide.

o Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCls or
DMSO-ds) in a clean, dry vial.

o Transfer the solution to a 5 mm NMR tube.
e Instrument Parameters (*H NMR):

o Spectrometer: 400 MHz NMR spectrometer

[e]

Pulse Sequence: Standard single-pulse sequence

Number of Scans: 16

o

[¢]

Relaxation Delay: 1.0 s

[e]

Spectral Width: -2 to 12 ppm

o Reference: Tetramethylsilane (TMS) at 0.00 ppm

e Instrument Parameters (33C NMR):

o Spectrometer: 100 MHz NMR spectrometer

[¢]

Pulse Sequence: Proton-decoupled single-pulse sequence

Number of Scans: 1024

[e]

o

Relaxation Delay: 2.0 s

[¢]

Spectral Width: 0 to 200 ppm

[¢]

Reference: CDCls at 77.16 ppm or DMSO-ds at 39.52 ppm
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Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid 3-(Bromomethyl)benzamide sample directly onto the
ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

 Instrument Parameters (FTIR):
o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
o Mode: Attenuated Total Reflectance (ATR)
o Spectral Range: 4000 - 400 cm~1
o Resolution: 4 cm
o Number of Scans: 32

o Background: A background spectrum of the clean, empty ATR crystal is recorded prior to
sample analysis.

Mass Spectrometry (MS)

e Sample Preparation:

o Prepare a dilute solution of 3-(Bromomethyl)benzamide (approximately 1 mg/mL) in a
suitable volatile solvent such as methanol or acetonitrile.

e Instrument Parameters (GC-MS):
o Gas Chromatograph (GC):
s Column: HP-5MS (30 m x 0.25 mm, 0.25 pum film thickness) or equivalent.

= |nlet Temperature: 250°C
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» [njection Volume: 1 pL (splitless mode)

» Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and
hold for 5 minutes.

» Carrier Gas: Helium at a constant flow rate of 1 mL/min.

o Mass Spectrometer (MS):

lonization Mode: Electron lonization (EI)

lonization Energy: 70 eV

Mass Range: m/z 40-400

Source Temperature: 230°C

Quadrupole Temperature: 150°C

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the
predicted fragmentation pathway of 3-(Bromomethyl)benzamide.
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of a solid organic compound.
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Caption: Predicted mass spectrometry fragmentation of 3-(Bromomethyl)benzamide.

 To cite this document: BenchChem. [Spectroscopic Analysis of 3-(Bromomethyl)benzamide:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1330484#spectroscopic-data-nmr-ir-ms-of-3-
bromomethyl-benzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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